N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic small molecule characterized by a 3,5-dimethyl-1,2-oxazole-4-carboxamide core linked to a hydroxy-substituted ethyl group bearing both phenyl and oxan-4-yl (tetrahydropyran-4-yl) moieties.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13-17(14(2)25-21-13)18(22)20-12-19(23,15-6-4-3-5-7-15)16-8-10-24-11-9-16/h3-7,16,23H,8-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYAHYWLNLGVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include acids, bases, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxazole ring can produce a dihydro-oxazole derivative .
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of 1,2-oxazole-4-carboxamide derivatives.
Table 1: Structural Comparison of Selected 1,2-Oxazole-4-carboxamide Derivatives
Key Observations:
Substituent Diversity: The target compound uniquely combines phenyl, oxan-4-yl, and hydroxyl groups, distinguishing it from analogs with purely aliphatic (e.g., cyclohexyl ) or unsaturated (e.g., cyclohexenyl ) substituents. The hydroxyl group may enhance solubility or hydrogen-bonding interactions compared to non-polar derivatives.
Polarity and Solubility : The oxan-4-yl (tetrahydropyran) group introduces an oxygen atom, increasing polarity relative to cyclohexyl analogs. This could improve aqueous solubility but reduce membrane permeability compared to more lipophilic derivatives like the cyclohexylethyl analog .
Synthetic Complexity : The synthesis of the target compound likely involves multi-step coupling reactions, similar to procedures described for related carboxamides (e.g., diazonium salt coupling for arylhydrazone derivatives ).
Research Findings and Functional Implications
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group and oxazole nitrogen atoms enable hydrogen-bond donor/acceptor interactions, critical for binding to biological targets (e.g., enzymes or receptors).
Comparative Stability
- Hydrolytic Stability : The oxazole ring is generally resistant to hydrolysis, but the hydroxyl group in the target compound could make it susceptible to oxidation or esterification under acidic/basic conditions.
- Metabolic Considerations : The oxan-4-yl group may slow metabolic degradation compared to cyclohexenyl analogs , which could undergo cytochrome P450-mediated oxidation.
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxazole ring and a phenylethyl moiety. Its molecular formula is C17H23N3O3, with a molecular weight of approximately 317.39 g/mol. The presence of hydroxyl and oxan groups contributes to its solubility and reactivity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related oxazole derivatives can scavenge free radicals effectively, reducing oxidative stress in cellular models .
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound A | 16.78 ± 0.57 | |
| Compound B | 20.38 ± 1.99 | |
| N-[2-hydroxy...] | TBD | Current Study |
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity through various in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases .
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways .
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin synthesis and could be relevant for skin-related applications .
- Scavenging Reactive Oxygen Species (ROS) : The compound's structural features allow it to interact with ROS, thereby mitigating oxidative damage .
- Modulation of Cell Signaling Pathways : It may influence pathways related to inflammation and apoptosis, providing a multifaceted approach to disease intervention .
Case Studies
- Study on Antioxidant Effects : A study conducted on various oxazole derivatives demonstrated that compounds with similar structures significantly reduced oxidative stress markers in human cell lines .
- Anti-inflammatory Research : In a controlled trial involving macrophage cultures, the compound was shown to reduce TNF-alpha and IL-6 levels by over 50%, indicating strong anti-inflammatory effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Utilize a modular approach by coupling the oxazole-4-carboxamide core with the hydroxy-phenylethyl-oxan-4-yl moiety. Ethanol or methanol under reflux (70–80°C) is a common solvent system for analogous carboxamide syntheses, achieving yields of 45–70% .
- Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalyst) via a Design of Experiments (DoE) framework. For example, a fractional factorial design can reduce trial iterations by identifying critical variables (e.g., pH, stoichiometry) affecting yield .
- Table 1 : Hypothetical optimization results based on similar oxazole derivatives:
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol | 70 | None | 55 |
| DMF | 80 | K₂CO₃ | 65 |
| THF | 60 | Et₃N | 45 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, DMSO-d₆) to resolve the oxan-4-yl proton environment (δ 3.5–4.0 ppm) and phenyl group aromatic signals (δ 7.2–7.8 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and oxazole ring carbons .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3300 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion).
- Purification : Flash chromatography (ethyl acetate/hexane, 3:7 ratio) effectively isolates the compound from byproducts .
Advanced Research Questions
Q. How can computational chemistry methods elucidate the reaction mechanisms and electronic properties of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Apply Density Functional Theory (DFT) at the B3LYP/6-31G(d) level to model reaction pathways. For example, compute transition states for nucleophilic acyl substitution during carboxamide formation .
- Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to predict solubility and stability.
- Table 2 : Hypothetical DFT-calculated bond lengths for critical bonds:
| Bond Type | Bond Length (Å) |
|---|---|
| C=O (oxazole) | 1.21 |
| C-O (oxan-4-yl) | 1.43 |
| C-N (carboxamide) | 1.35 |
Q. What experimental strategies can resolve discrepancies in bioactivity data across different assays?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) using orthogonal techniques (e.g., fluorescence-based vs. radiometric assays).
- Statistical Analysis : Apply ANOVA to identify outliers or systematic errors. For instance, a p-value <0.05 in dose-response curves confirms significance .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ variability due to cell-line differences).
Q. How can reaction engineering principles improve scalability for this compound’s synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., carboxamide coupling).
- Membrane Separation : Use nanofiltration membranes to isolate the product from unreacted precursors, reducing purification steps .
- Process Simulation : Model mass/energy balances using Aspen Plus® to optimize solvent recovery and minimize waste .
Methodological Design & Data Analysis
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- SAR Workflow :
Library Design : Synthesize derivatives with variations in the oxan-4-yl and phenyl groups (e.g., halogenation, methylation).
High-Throughput Screening (HTS) : Test derivatives against target enzymes (e.g., kinases) using 96-well plate assays.
Multivariate Analysis : Apply Principal Component Analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Q. What computational tools are suitable for predicting the environmental fate of this compound?
- Methodological Answer :
- EPI Suite™ : Estimate biodegradation half-life (t₁/₂) and bioaccumulation potential (BCF).
- Molecular Docking : Simulate interactions with environmental enzymes (e.g., cytochrome P450) to predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
